N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide
Description
N-[4-(Diethylamino)phenyl]-2-(3-methylphenoxy)acetamide is an acetamide derivative characterized by a diethylamino group at the para position of the phenyl ring and a 3-methylphenoxy substituent on the acetamide backbone. This compound shares structural motifs with bioactive molecules, particularly in its diethylamino and phenoxy groups, which are known to influence electronic properties and receptor interactions.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-21(5-2)17-11-9-16(10-12-17)20-19(22)14-23-18-8-6-7-15(3)13-18/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIFRCIJQVXAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352680 | |
| Record name | N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5622-54-8 | |
| Record name | N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-(diethylamino)aniline with 2-(3-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized below, with key comparisons in synthesis, physicochemical properties, and biological activity.
Structural Analogues and Their Properties
*Calculated using molecular formula C₁₉H₂₄N₂O₂.
Key Comparative Analysis
- Substituent Effects on Bioactivity: The diethylamino group in the target compound and 19r enhances solubility and electron-donating capacity, which may improve receptor binding. NAPMA’s acetylpiperazinyl group likely enhances blood-brain barrier penetration, contributing to its osteoclast inhibition activity .
- In contrast, NAPMA is commercially available, suggesting optimized industrial synthesis .
- Compound 5k and related derivatives () showed moderate antiviral activity, suggesting that sulfonyl and aryl groups enhance target engagement .
Biological Activity
N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide, also known as NAPMA, has garnered attention in recent years for its potential therapeutic applications, particularly in the context of bone health and metabolic disorders. This article reviews the biological activity of NAPMA, focusing on its effects on osteoclast differentiation and potential implications for treating osteoporosis.
Chemical Structure and Properties
NAPMA is characterized by a molecular formula of C₁₂H₁₈N₂O and features a diethylamino group attached to a phenyl ring, with a 3-methylphenoxy group linked via an acetamide moiety. The structural representation is as follows:
- Molecular Formula : C₁₂H₁₈N₂O
- SMILES : CCN(CC)C1=CC=C(C=C1)NC(=O)C
- InChIKey : MBLHLTGHXCTWAO-UHFFFAOYSA-N
Inhibition of Osteoclast Differentiation
Recent studies have demonstrated that NAPMA significantly inhibits osteoclastogenesis, which is the process by which osteoclasts (bone-resorbing cells) are formed from precursor cells. This inhibition occurs through the blockade of receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathways. Key findings include:
- Inhibition of TRAP-positive Cells : NAPMA reduced the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in a dose-dependent manner without inducing cytotoxicity .
- Downregulation of Osteoclast Markers : The compound suppressed the expression of critical osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both transcript and protein levels .
Effects on Bone Resorption
NAPMA not only inhibits osteoclast differentiation but also effectively reduces bone resorption activity. This was evidenced by:
- Decreased Actin Ring Formation : The formation of actin rings, which are essential for osteoclast function, was notably diminished upon treatment with NAPMA .
- Protective Effects Against Bone Loss : In vivo studies demonstrated that NAPMA protects against ovariectomy-induced bone loss in mice, highlighting its potential as a therapeutic agent for osteoporosis .
Comparative Efficacy
The efficacy of NAPMA has been compared to other compounds within the same class. Notably, it exhibited stronger inhibitory effects on osteoclast differentiation than derivatives of other known compounds like PPOA (a related acetamide derivative) .
Research Findings Summary Table
| Study Aspect | Findings |
|---|---|
| Osteoclast Differentiation | Significant inhibition of TRAP-positive cell formation in vitro |
| Gene Expression | Downregulation of c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 |
| Bone Resorption | Decreased actin ring formation and reduced bone resorption activity |
| In Vivo Efficacy | Protective effects against ovariectomy-induced bone loss in animal models |
Potential Applications
Given its biological activity, NAPMA presents promising avenues for further research and development:
- Osteoporosis Treatment : Due to its ability to inhibit osteoclast differentiation and protect against bone loss, NAPMA could be developed as a therapeutic agent for osteoporosis and other conditions characterized by excessive bone resorption.
- Metabolic Disorders : The structural features of NAPMA may also lend themselves to exploration in metabolic syndrome-related diseases due to its potential interactions with various metabolic pathways.
Q & A
Q. What are the standard synthetic routes for N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Substitution reaction of 4-(diethylamino)aniline with 3-methylphenoxyacetyl chloride under alkaline conditions (e.g., triethylamine) to form the acetamide backbone .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
- Critical Conditions:
- Solvent choice (e.g., dichloromethane for solubility).
- Temperature control (reflux at 80–100°C for 6–12 hours).
- Catalysts (e.g., sodium hydroxide for nucleophilic substitution) .
- Yield Optimization: Scalability can be improved using continuous flow reactors to enhance mixing and reduce side reactions .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm aromatic proton environments and diethylamino group integration .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS): ESI-MS to verify molecular weight (e.g., calculated m/z 356.4 for C21H26N2O2) .
- FT-IR Spectroscopy: To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess the compound's activity, and what controls are essential?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Antimicrobial Screening: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin and solvent-only controls .
- Essential Controls:
- Vehicle controls (e.g., DMSO ≤0.1% v/v).
- Cell viability normalization (untreated cells as 100% viability).
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to minimize by-products and improve scalability?
Methodological Answer:
- By-Product Mitigation:
- Use protecting groups (e.g., Boc for amines) during synthesis to prevent unwanted side reactions .
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of phenoxyacetyl chloride to amine precursor) .
- Scalability Strategies:
- Continuous flow reactors for precise temperature and mixing control, reducing batch variability .
- Automated solvent evaporation systems to enhance throughput .
Q. How should contradictory data between in vitro and in vivo models be addressed when evaluating the compound's therapeutic potential?
Methodological Answer:
- Pharmacokinetic Analysis: Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues .
- Model Relevance: Validate in vitro targets (e.g., enzyme inhibition) in transgenic animal models to confirm mechanism .
- Dosage Adjustments: Use allometric scaling to translate in vitro effective concentrations to in vivo dosing regimens .
Q. What computational strategies are effective in predicting the compound's interactions with biological targets prior to experimental validation?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against target proteins (e.g., kinases, GPCRs) with flexible ligand sampling .
- Molecular Dynamics (MD) Simulations: GROMACS for 100-ns simulations to assess binding stability (e.g., RMSD <2.0 Å for viable hits) .
- ADMET Prediction: SwissADME to estimate permeability (LogP <5), solubility (LogS >-4), and CYP450 inhibition risks .
Q. What methodologies are critical for establishing structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to the diethylamino group (e.g., dimethylamino, piperidinyl) and phenoxy ring (e.g., chloro, fluoro substituents) .
- Biological Profiling: Test analogs in parallel assays (e.g., IC50 in cancer cell lines) to correlate structural changes with activity.
- Data Analysis: Use QSAR models (e.g., CoMFA) to identify critical steric/electronic parameters influencing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
